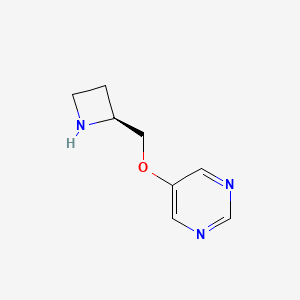![molecular formula C7H9N5 B11916375 1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine CAS No. 930300-12-2](/img/structure/B11916375.png)
1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine is a heterocyclic compound that belongs to the class of bipyrazoles This compound is characterized by the presence of two pyrazole rings connected by a single bond, with a methyl group attached to one of the nitrogen atoms and an amine group at the 5-position
Preparation Methods
The synthesis of 1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole rings. Common starting materials include hydrazine derivatives and 1,3-diketones.
Cyclization: The hydrazine derivatives undergo cyclization with 1,3-diketones to form the pyrazole rings.
Coupling: The two pyrazole rings are then coupled together using a suitable coupling reagent, such as a metal catalyst.
Methylation: The nitrogen atom of one of the pyrazole rings is methylated using a methylating agent like methyl iodide.
Amination: Finally, the amine group is introduced at the 5-position through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Biological Studies: The compound is explored for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine can be compared with other similar compounds, such as:
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound has nitro groups instead of a methyl group and amine group, leading to different chemical properties and applications.
1,1-Diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole:
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: This derivative is used in cross-coupling reactions and has applications in organic synthesis.
Properties
CAS No. |
930300-12-2 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C7H9N5/c1-12-4-5(2-10-12)6-3-9-11-7(6)8/h2-4H,1H3,(H3,8,9,11) |
InChI Key |
VPJIDHLGGJAEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(NN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)
![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)
![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)





![4-[(Ethylamino)methyl]pyrocatechol](/img/structure/B11916356.png)
![6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)
![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)


![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)
